molecular formula C20H20N4O4S2 B10983850 ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B10983850
M. Wt: 444.5 g/mol
InChI Key: CCZNPSGMNUKTSP-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyridazinone moiety, and a methylsulfanyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Pyridazinone Moiety: The pyridazinone moiety is introduced through the reaction of hydrazine derivatives with diketones, followed by cyclization.

    Attachment of the Methylsulfanyl Phenyl Group: The methylsulfanyl phenyl group is typically introduced via nucleophilic substitution reactions involving appropriate aryl halides and thiols.

    Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyridazinone moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophilic Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters: These compounds exhibit similar structural features but differ in their biological activities and reactivity.

    4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles: These compounds also share structural similarities but have distinct chemical and biological properties.

Biological Activity

Ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O3S
  • Molecular Weight : 372.44 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole and pyridazine compounds exhibit potent anticancer effects. For instance, a related compound showed IC50 values of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . The mechanism of action often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Compounds in the same class have shown effectiveness against various pathogenic bacteria, including strains resistant to conventional antibiotics . The antibacterial mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Antifungal Activity

The antifungal activity of similar thiazole derivatives has been documented, with some compounds exhibiting efficacy comparable to established antifungal agents like bifonazole. These compounds disrupt fungal cell membranes or inhibit ergosterol biosynthesis .

Anti-inflammatory Activity

Thiazole and pyridazine derivatives are noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
AntibacterialDisruption of cell wall synthesis
AntifungalInhibition of ergosterol biosynthesis
Anti-inflammatoryInhibition of COX and LOX

Case Studies

  • Case Study on Anticancer Effects :
    A study evaluated the cytotoxic effects of a thiazole derivative on various cancer cell lines, revealing significant growth inhibition in MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The study highlighted the potential for these compounds in developing targeted cancer therapies.
  • Case Study on Antibacterial Efficacy :
    Another research project tested a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited bactericidal activity comparable to standard antibiotics such as streptomycin.

Properties

Molecular Formula

C20H20N4O4S2

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H20N4O4S2/c1-4-28-19(27)18-12(2)21-20(30-18)22-16(25)11-24-17(26)10-9-15(23-24)13-5-7-14(29-3)8-6-13/h5-10H,4,11H2,1-3H3,(H,21,22,25)

InChI Key

CCZNPSGMNUKTSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC)C

Origin of Product

United States

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